3-Aminobenzylamine

Descripción

Overview of 3-Aminobenzylamine as a Chemical Entity in Scholarly Contexts

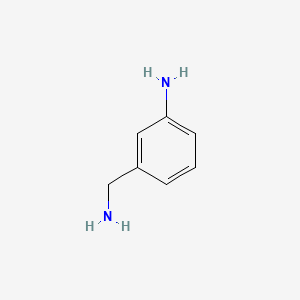

This compound, systematically known as (3-aminophenyl)methanamine or m-aminobenzylamine, is a difunctional organic compound featuring both a primary aromatic amine and a primary benzylic amine group. fishersci.ficymitquimica.com This unique structure makes it a versatile building block in organic synthesis. guidechem.com Identified by the CAS Number 4403-70-7, it is a solid at room temperature, often appearing as a white to pale brown or light yellow substance, sometimes as a low melting solid or liquid. guidechem.comthermofisher.comottokemi.com

In academic and industrial research, this compound is recognized as a crucial intermediate for the synthesis of dyes and pharmaceuticals, and as a curing agent for epoxy resins. guidechem.comguidechem.comgoogle.com It also serves as a diamine monomer in the production of polymers and polyimides. tcichemicals.com Its chemical reactivity, stemming from the two distinct amino groups, allows for selective functionalization, a property extensively explored in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4403-70-7 | synquestlabs.comscbt.com |

| Molecular Formula | C₇H₁₀N₂ | synquestlabs.comscbt.com |

| Molecular Weight | 122.17 g/mol | scbt.comnih.gov |

| Appearance | White to light brown/yellow low melting solid or liquid | guidechem.comthermofisher.com |

| Melting Point | 36-46 °C | fishersci.fichemicalbook.com |

| Boiling Point | 134°C at 4 mmHg | chemicalbook.comchembk.com |

| IUPAC Name | 3-(aminomethyl)aniline | fishersci.fi |

| Density | ~1.093 g/cm³ (Predicted) | chemicalbook.comchembk.com |

| Topological Polar Surface Area | 52 Ų | guidechem.comnih.gov |

This table is interactive and can be sorted by column.

Significance of this compound in Chemical Synthesis and its Research Trajectory

The significance of this compound in chemical synthesis is multifaceted, primarily due to its role as a versatile precursor. Its research trajectory has evolved from fundamental synthesis and characterization to its application in creating complex functional materials.

A significant area of research involves its use in synthesizing heterocyclic compounds. Specifically, it is a key starting material for producing various substituted dihydroquinazolines, which are of considerable interest due to their pharmacological properties. beilstein-journals.orgbeilstein-journals.orgnih.gov Researchers have developed efficient, microwave-assisted methods to construct these heterocyclic systems from 2-aminobenzylamine, a structural isomer of the title compound, highlighting the importance of aminobenzylamines in this field. beilstein-journals.org

More recently, the research focus has shifted towards polymer chemistry. This compound is the monomer for poly(this compound) (PABA), a conducting polymer that is a derivative of polyaniline. mdpi.comacs.org PABA and its composites with advanced nanomaterials like carbon nanotubes, graphene oxide, and molybdenum diselenide (MoSe₂) are being extensively investigated. nih.govresearchgate.net These composite materials leverage the conductivity of the polymer and the high surface area of the nanomaterials for applications in electrochemical sensing. nih.govresearchgate.net This has led to the development of highly sensitive biosensors for detecting crucial biomolecules such as the neurotransmitters dopamine (B1211576) and adrenaline, and even breast cancer biomarkers like cancer antigen 15-3 (CA 15-3) and microRNA-21. mdpi.comnih.govnih.gov

Historical Context of this compound Research and Development

The study of aminobenzylamines and their derivatives is rooted in the broader history of organic and medicinal chemistry. While early specific research on this compound is not extensively documented in readily available literature, the synthesis of related structures provides historical context. For instance, the quinazoline (B50416) ring system, for which aminobenzylamines are precursors, was first synthesized in 1869, with the parent molecule being prepared in 1903. mdpi.com

Specific synthetic methods for m-aminobenzylamine appear in mid-20th-century literature. A 1949 publication by N. Kornblum et al. described a process starting from m-nitrobenzaldehyde, involving conversion to a nitrobenzylbromide (B8602765) and subsequent reactions to yield the final product. google.com Another method was reported in 1977 by A. Siddiqui et al., also using a derivative of m-nitrobenzaldehyde. google.com

A significant development came with a 1990 US patent that detailed a more direct and commercially viable process for producing m- or p-aminobenzylamine. google.com This method involves the direct catalytic reduction of m- or p-nitrobenzaldehyde in the presence of ammonia (B1221849), indicating the compound's growing industrial importance as a raw material for polyamides, polyimides, and as a curing agent. google.com

Current Trends and Future Directions in this compound Studies

Current research on this compound is heavily concentrated on its application in materials science, particularly in the development of electrochemical biosensors. The polymerization of this compound to form PABA is a central theme, with numerous studies focusing on creating PABA-nanomaterial composites for enhanced sensor performance. mdpi.comnih.govresearchgate.net A 2021 study, for example, detailed a dual-mode electrochemical biosensor for simultaneously detecting two different breast cancer biomarkers using a PABA/MoSe₂/graphene oxide nanocomposite. nih.gov Another study fabricated a PABA-based multilayer thin film for the sensitive detection of dopamine. mdpi.comresearchgate.net

Another emerging trend is the use of PABA-functionalized surfaces and nanostructures for novel applications. Researchers have developed biomimetic nanofluidic diodes derivatized with PABA for the high-sensitivity detection of dopamine, demonstrating its potential in advanced iontronic devices. researchgate.net Furthermore, the specific reactivity of the benzylamine (B48309) group within the PABA structure has been exploited for the real-time detection of adrenaline using electrochemical-surface plasmon resonance spectroscopy. acs.orgnih.gov

Future research is expected to continue along these trajectories. The development of sophisticated, label-free, and point-of-care diagnostic tools using PABA-based biosensors remains a significant goal. nih.gov Further exploration into the synthesis of novel derivatives and their polymerization will likely yield new functional materials with tailored electronic and biomedical properties. The integration of these materials into microfluidic systems and other advanced device architectures represents a promising avenue for future studies.

Table 2: Selected Research Findings on this compound Derivatives

| Research Area | Derivative/Material | Key Finding | Year | Source(s) |

| Biosensing | Poly(this compound)/PSS multilayer film | Developed an electrochemical biosensor for dopamine with a low detection limit of 0.0628 µM. | 2021 | mdpi.comresearchgate.net |

| Biosensing | PABA/MoSe₂/Graphene Oxide Composite | Fabricated a dual-mode biosensor for simultaneous detection of cancer antigen 15-3 and microRNA-21. | 2021 | nih.govresearchgate.net |

| Biosensing | Poly(this compound) ultrathin film | Achieved real-time detection of adrenaline down to 100 pM using electrochemical-surface plasmon resonance. | 2010 | acs.orgnih.gov |

| Iontronics | PABA-functionalized nanochannels | Created a dopamine-responsive nanofluidic diode with detection down to the nanomolar range. | 2020 | researchgate.net |

| Heterocyclic Synthesis | N-Aryl-3,4-dihydroquinazolines | Developed a straightforward and efficient synthesis from 2-aminobenzylamine derivatives. | 2018 | beilstein-journals.org |

This table is interactive and can be sorted by column.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBWYUOUYNQZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405032 | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-70-7 | |

| Record name | 3-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanamine, 3-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Aminobenzylamine and Its Derivatives

Conventional and Novel Synthetic Routes to 3-Aminobenzylamine

The synthesis of this compound, a significant intermediate in the production of dyes and pharmaceuticals, can be achieved through various chemical pathways. guidechem.com These methods often involve the reduction of nitro-containing precursors or the manipulation of other functional groups on the benzene (B151609) ring.

Catalytic Reduction Approaches for this compound Synthesis

Catalytic reduction stands as a prominent and versatile method for the synthesis of this compound. This approach typically involves the use of a catalyst, often a metal, to facilitate the addition of hydrogen to a precursor molecule, leading to the desired amine.

A common route to this compound involves the catalytic hydrogenation of 3-nitrobenzaldehyde (B41214). In this process, the nitro group (-NO2) and the aldehyde group (-CHO) of the precursor are reduced to an amino group (-NH2) and a benzylamine (B48309) group (-CH2NH2), respectively. google.comvulcanchem.com One specific method involves reacting 3-nitrobenzaldehyde with ammonia (B1221849) in the presence of a reducing catalyst within an aliphatic lower alcohol. google.com A mixed solution of 3-nitrobenzaldehyde and liquid ammonia is prepared and introduced in a divided manner into the reaction, which is carried out at a temperature of 60° to 120° C. google.com This process can yield this compound with high purity. google.com

Another variation of this approach is the reductive amination of 3-nitrobenzaldehyde. This two-step process begins with the formation of an imine by reacting 3-nitrobenzaldehyde with ammonia or a primary amine. The resulting imine is then reduced using a reducing agent like sodium borohydride (B1222165) to form the amine.

An alternative synthetic pathway utilizes hydrazone compounds as intermediates. In this method, 3-nitrobenzaldehyde is first reacted with phenylhydrazine (B124118) to form a hydrazone. google.com This hydrazone compound is then subjected to catalytic reduction to yield this compound. google.comgoogle.com This particular method has been reported to produce a yield of approximately 60%. google.comgoogle.com

High-pressure catalytic reduction using a Raney nickel catalyst is another effective method for synthesizing this compound from various precursors. google.comgoogle.com Raney nickel, a porous nickel catalyst, is known for its high catalytic activity in hydrogenation reactions. orgsyn.orgpreciouscatalyst.com

One such process involves the high-pressure reduction of m-nitrobenzonitrile. google.comgoogle.com This reaction, carried out with a Raney nickel catalyst, yields this compound, with reported yields around 49%. google.com Similarly, m-nitrobenzaldoxime, which can be derived from m-nitrobenzaldehyde, can also be subjected to high-pressure catalytic reduction with a Raney nickel catalyst to produce this compound, with yields reported to be around 52%. google.comgoogle.com

The amount of Raney nickel catalyst used typically ranges from 2 to 20% by weight based on the starting material. google.com The reaction temperature is preferably maintained between 30° to 150° C, more specifically 60° to 120° C, and the reaction pressure is generally in the range of 10 to 150 kg/cm2 G. google.com

| Starting Material | Catalyst | Reaction Conditions | Yield |

| 3-Nitrobenzaldehyde | Reducing Catalyst | 60-120°C | High Purity |

| 3-Nitrobenzaldehyde & Phenylhydrazine | Catalytic Reduction | - | ~60% |

| m-Nitrobenzonitrile | Raney Nickel | High Pressure | ~49% |

| m-Nitrobenzaldoxime | Raney Nickel | High Pressure | ~52% |

Reduction of Hydrazone Compounds in this compound Synthesis

Multistep Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound often requires multistep strategies to introduce various functional groups onto the parent molecule. nih.gov These strategies allow for the creation of a diverse range of compounds with specific properties for various applications.

One common approach involves the functionalization of a precursor molecule before the final reduction to the aminobenzylamine derivative. For instance, the synthesis of N-aryl-3,4-dihydroquinazolines with electron-withdrawing groups starts with the N-arylation of 2-aminobenzylamine (an isomer of this compound) followed by N-acylation and a microwave-assisted ring closure. beilstein-journals.orgresearchgate.net This sequential functionalization allows for the precise construction of complex heterocyclic structures. beilstein-journals.org

Another multistep strategy involves the synthesis of benzothiazole (B30560) derivatives. nih.gov This can begin with a 2-aminobenzothiazole (B30445) derivative, which is then subjected to a series of reactions, such as acylation with chloroacetyl chloride, cyclization with thiourea (B124793), and condensation with aromatic aldehydes, to yield the final product. nih.gov

The synthesis of quinazoline (B50416) derivatives also exemplifies multistep strategies. frontiersin.orgnih.gov These can involve the oxidative condensation of o-aminobenzylamines with benzylamines, catalyzed by an organocatalyst, to form 2-substituted quinazolines. frontiersin.orgnih.gov Multicomponent reactions are also employed, where several reactants are combined in a single step to create complex molecules, such as the synthesis of 1,2,3,4-tetrahydroquinazolines from 2-aminobenzylamine and benzaldehydes.

| Derivative Class | Key Synthetic Steps |

| N-Aryl-3,4-dihydroquinazolines | N-arylation, N-acylation, Microwave-assisted ring closure |

| Benzothiazole Derivatives | Acylation, Cyclization, Condensation |

| Quinazoline Derivatives | Oxidative condensation, Multicomponent reactions |

Electrochemical Synthesis Approaches utilizing this compound Monomer

Electrochemical methods offer a novel approach to synthesize polymers and copolymers using this compound as a monomer. mdpi.comresearchgate.net This technique involves the use of an electric current to initiate and propagate the polymerization process.

Poly(this compound) (PABA) can be synthesized through the chemical oxidation of the this compound (ABA) monomer using an oxidant like ammonium (B1175870) persulfate. mdpi.comresearchgate.net The resulting polymer can then be used to fabricate thin films. For instance, a PABA/poly(sodium 4-styrenesulfonate) (PSS) multilayer thin film can be created on a substrate using the layer-by-layer self-assembly method. mdpi.comresearchgate.net

Furthermore, this compound can be copolymerized with other monomers, such as aniline (B41778), through electrochemical methods. researchgate.netconicet.gov.ar This electrosynthesis is typically performed by cyclic voltammetry in an acidic solution. researchgate.net The resulting copolymer films of poly(this compound-co-aniline) have been shown to be stable and electroactive in both acidic and neutral media. researchgate.netconicet.gov.ar The composition of the copolymer can be controlled by the feed ratio of the monomers during electropolymerization. researchgate.net

| Polymer/Copolymer | Synthetic Method | Key Features |

| Poly(this compound) (PABA) | Chemical oxidation of ABA monomer | Can be used to fabricate multilayer thin films |

| Poly(this compound-co-aniline) | Electrochemical copolymerization | Stable and electroactive in acid and neutral media |

Synthesis of Poly(this compound) (PABA) and its Copolymers

Poly(this compound) (PABA), a derivative of polyaniline (PANI), has garnered attention due to its enhanced solubility in acidic solutions and improved electroactivity in neutral environments compared to PANI. semanticscholar.orgunlp.edu.ar These properties make it a promising candidate for various applications, including biosensors and electrocatalytic devices. unlp.edu.arresearchgate.netsciprofiles.com

Chemical Oxidation Methods for PABA Synthesis

The chemical oxidative polymerization of the this compound (ABA) monomer is a common and effective method for synthesizing PABA. mdpi.comcore.ac.uk This process typically involves an oxidizing agent, with ammonium persulfate (APS) being widely used. semanticscholar.orgresearchgate.netsciprofiles.commdpi.com

The synthesis generally proceeds as follows: An aqueous solution of the ABA monomer is prepared and stirred. semanticscholar.orgmdpi.com Subsequently, an aqueous solution of APS is gradually added to the monomer solution, initiating the polymerization process. mdpi.com The reaction is typically carried out with continuous stirring for a set period. semanticscholar.orgmdpi.com After polymerization, the resulting PABA is purified. A common purification method involves alkaline precipitation by adding a base like potassium hydroxide (B78521) (KOH) to raise the pH, followed by centrifugation to collect the polymer precipitate. semanticscholar.orgmdpi.com The precipitate is then washed with deionized water and methanol (B129727) to remove impurities. mdpi.com

The reaction parameters, such as the concentration of the monomer and oxidant, can be varied. For instance, one reported synthesis uses a 50 mM concentration for both the ABA monomer and APS. mdpi.com Another study describes using a 10 mM solution for both reactants. semanticscholar.org

Table 1: Parameters for Chemical Oxidation Synthesis of PABA

| Parameter | Value (Reference 1) | Value (Reference 2) |

|---|---|---|

| Monomer | This compound (ABA) | This compound (ABA) |

| Oxidant | Ammonium Persulfate (APS) | Ammonium Persulfate (APS) |

| Monomer Conc. | 50 mM | 10 mM |

| Oxidant Conc. | 50 mM | 10 mM |

| Purification | Alkaline precipitation (10% KOH), centrifugation, washing with DI water and methanol | Alkaline precipitation (10% KOH), centrifugation, re-dispersion in 0.5 M HCl |

This table presents a comparison of reaction conditions for the chemical oxidation synthesis of PABA from two different studies.

Copolymerization with Aniline and Other Monomers

Copolymerization of this compound with other monomers, particularly aniline, is a strategy employed to enhance the properties of the resulting polymer. conicet.gov.arresearchgate.net This approach can improve electroactivity in neutral media, a limitation of PANI, and introduce new functionalities. conicet.gov.ar The copolymerization can be performed electrochemically, which allows for the creation of copolymer films with controlled compositions. conicet.gov.aruwaterloo.ca

Studies have shown that copolymer films of this compound and aniline are stable and electroactive in both acidic and neutral solutions. conicet.gov.arresearchgate.net The ratio of the comonomers in the feed solution influences the composition and properties of the resulting copolymer. researchgate.netuwaterloo.ca For instance, it has been reported that a feed ratio of 85:15 of ABA to aniline yields a polymer with a 1:1 stoichiometry. uwaterloo.ca The presence of pendant amino groups from the ABA units is credited for the enhanced electroactivity in neutral pH. conicet.gov.arresearchgate.net

Enzymatic copolymerization has also been explored using laccase as a catalyst for the copolymerization of aniline and 3-aminobenzoic acid in a deep eutectic solvent, highlighting a "green" chemistry approach. publichealthtoxicology.com

Nanocomposite Formation with PABA (e.g., Carbon Nanotubes, Graphene Oxide, Metal Nanoparticles)

To further enhance the properties and applications of PABA, it is often incorporated into nanocomposites with various nanomaterials. These include carbon nanotubes (CNTs), graphene oxide (GO), and metal nanoparticles. nih.govresearchgate.netnih.gov

Carbon Nanotubes (CNTs): PABA has been composited with functionalized multi-walled carbon nanotubes (f-CNTs) to create materials for biosensors. nih.govdoaj.org These composites can be fabricated into electrospun nanofibers. nih.govnih.gov The presence of f-CNTs within the PABA matrix has been shown to enhance the electrochemical activity of the polymer. doaj.org The synthesis of these composites can be achieved through in situ chemical oxidation polymerization of the ABA monomer in the presence of f-CNTs. nih.gov

Graphene Oxide (GO): Graphene oxide is another nanomaterial used to form composites with PABA. researchgate.netnih.gov For instance, a nanocomposite of PABA, two-dimensional molybdenum selenide (B1212193), and graphene oxide has been developed for use in electrochemical biosensors. researchgate.net The high surface area and oxygen-containing functional groups of GO facilitate its integration with polymers like PABA. nih.gov

Metal Nanoparticles: PABA has been combined with metal nanoparticles, such as gold (Au) and silver (Ag) nanoparticles, to create functional materials. researchgate.netnih.gov In one application, gold nanoparticles were used in conjunction with a PABA/MoSe2/graphene oxide composite for a dual-mode biosensor. researchgate.net In another study, silver nanoparticles were stabilized by a composite polymer of poly(3-aminophenyl boronic acid) (a related polymer) and poly(vinyl alcohol). nih.gov Palladium nanoparticles have also been incorporated into a poly(m-aminobenzoic acid) composite.

Table 2: Examples of PABA-Based Nanocomposites

| Nanomaterial | Composite System | Synthesis/Fabrication Method | Application |

|---|---|---|---|

| Carbon Nanotubes | PABA/f-CNTs | In situ chemical oxidation, electrospinning | Electrochemical biosensor nih.govdoaj.orgnih.gov |

| Graphene Oxide | PABA/MoSe2/GO | Not specified | Electrochemical biosensor researchgate.netnih.gov |

| Gold Nanoparticles | AuNPs-dye/PABA/MoSe2/GO | Not specified | Electrochemical biosensor researchgate.net |

| Silver Nanoparticles | (PABA-PVA)AgNPs | In situ chemical oxidative polymerization | Antibacterial, antioxidant nih.gov |

| Palladium Nanoparticles | Pd-PABA | Redox coupling | Catalysis |

This table summarizes various nanocomposites formed with PABA and their respective synthesis methods and applications.

Derivatization Strategies of this compound

The functional groups of this compound, namely the aromatic and aliphatic amino groups, allow for various derivatization reactions to create new molecules with tailored properties.

N-Acylation and N-Alkylation Reactions

N-acylation and N-alkylation are key strategies for modifying 2-aminobenzylamine (a positional isomer of this compound), and similar principles can be applied to the 3-amino isomer. d-nb.infonih.govbeilstein-journals.org These reactions target the amino groups to introduce acyl or alkyl substituents. Selective functionalization of one amino group over the other is often a synthetic challenge but can be achieved under controlled conditions, sometimes avoiding the need for protection and deprotection steps. d-nb.infonih.gov

For instance, in the context of synthesizing dihydroquinazolines from 2-aminobenzylamine, selective N-acylation has been achieved. d-nb.infobeilstein-journals.org N-substituted derivatives can be selectively acylated with good yields. d-nb.info Cesium carbonate-mediated N-alkylation has also been reported as an effective method. d-nb.infonih.gov While some methods for N-alkylation have been associated with long reaction times and low selectivity, newer strategies offer more efficient routes. d-nb.infobeilstein-journals.org A method for selective mono-N-alkylation of 3-amino alcohols has been developed using chelation with 9-BBN, which could potentially be adapted for aminobenzylamines. organic-chemistry.org

Formation of Schiff Bases from this compound

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is a cornerstone of organic synthesis, providing a route to a vast array of intermediates and final products. The formation of Schiff bases from primary amines and carbonyl compounds is an acid-catalyzed, reversible reaction where water is eliminated. The reaction rate is often optimal at a pH of around 5.

In the case of this compound, the presence of two primary amine groups allows for the formation of mono- or di-Schiff bases, depending on the stoichiometry and reaction conditions. The aliphatic amino group is generally more nucleophilic than the aromatic one, often leading to initial reaction at the benzylic position. However, under appropriate conditions, both amino groups can react.

The synthesis of Schiff bases is frequently achieved by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695). For instance, new azo-Schiff base ligands have been prepared by reacting a derivative of aminobenzylamine with 4-hydroxybenzaldehyde (B117250) in absolute ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is typically refluxed for several hours, yielding the final product. One such reaction, refluxed for 6 hours, resulted in an 80% yield of the Azo-Schiff base ligand. impactfactor.org

The resulting Schiff bases are valuable as chelating ligands for the synthesis of metal complexes. These complexes are prepared by reacting the Schiff base ligand with a metal salt, often a metal chloride, in a 2:1 ligand-to-metal molar ratio. The reaction is typically carried out in ethanol, sometimes with the addition of a few drops of acetic acid, and refluxed for about an hour to yield the solid metal complex. ajgreenchem.com

Below is a table summarizing the synthesis of various Schiff bases derived from the reaction of primary amines with substituted benzaldehydes, illustrating typical yields and reaction conditions.

| Amine | Aldehyde/Ketone | Solvent | Conditions | Yield (%) | Reference |

| 3-Aminophenol | 4-Methoxybenzaldehyde | Toluene | Reflux, 2h | 48 | iljs.org.ng |

| 3-Aminophenol | 2-Hydroxybenzaldehyde | Toluene | Reflux, 2h | 61 | researchgate.net |

| 3-Aminophenol | 4-Chlorobenzaldehyde | Toluene | Reflux, 2h | 57 | iljs.org.ng |

| 3-Aminophenol | 2-Nitrobenzaldehyde | Toluene | Reflux, 2h | 47 | iljs.org.ng |

| para-Aminophenol | Benzaldehyde (B42025) | Not Specified | Not Specified | 98.28 | mediresonline.org |

| para-Aminophenol | Anisaldehyde | Not Specified | Not Specified | 95.7 | mediresonline.org |

| para-Aminophenol | 4-Nitrobenzaldehyde | Not Specified | Not Specified | 91.6 | mediresonline.org |

| 3-Aminobenzanthrone | Pyridin-4-carbaldehyde | Not Specified | Not Specified | 77 | mdpi.com |

Cyclic Imide Formation with 2-Aminobenzylamine

Cyclic imides are a class of heterocyclic compounds characterized by a diacyl-amine functional group incorporated into a ring. They are important pharmacophores and building blocks in the synthesis of various bioactive molecules. A common method for their synthesis involves the reaction of a primary amine with a cyclic anhydride (B1165640). This process typically occurs in two steps: the initial formation of an amic acid intermediate, followed by cyclodehydration to form the imide ring.

While the primary focus of this article is this compound, the synthesis of cyclic imides is well-documented for its isomer, 2-aminobenzylamine. The proximity of the two amino groups in 2-aminobenzylamine facilitates intramolecular reactions, but it can also be used to form cyclic imides with dicarboxylic anhydrides. For instance, the reaction of 2-aminobenzylamine with succinic anhydride or phthalic anhydride in pyridine (B92270) under reflux conditions for 5 hours leads to the formation of the corresponding cyclic imides. nih.govmui.ac.ir In this one-step procedure, pyridine acts as both the solvent and a catalyst for the dehydration of the intermediate amic acid.

The general method for synthesizing cyclic imides often involves treating the corresponding amic acids, formed from the reaction of an amine and an anhydride, with a dehydrating agent like acetic anhydride and anhydrous sodium acetate. nih.govresearchgate.net Another approach involves a one-pot synthesis where the amine and anhydride are refluxed in a solvent like chloroform (B151607) in the presence of a polyphosphate ester (PPE). mdpi.com

The table below provides examples of cyclic imide synthesis from primary amines and cyclic anhydrides, highlighting the reagents and conditions used.

| Amine | Anhydride | Solvent / Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzylamine | Succinic Anhydride | Pyridine, Reflux 5h | N-(2-aminobenzyl)succinimide | Not Specified | nih.gov |

| 2-Aminobenzylamine | Phthalic Anhydride | Pyridine, Reflux 5h | N-(2-aminobenzyl)phthalimide | Not Specified | nih.gov |

| Glycinamide | Phthalic Anhydride | 1. Pyridine; 2. Acetic Anhydride, Sodium Acetate | Phthalimide derivative | Not Specified | mui.ac.ir |

| Glutamic Acid | Phthalic Anhydride | Solventless, 175 °C, 6h | Phthalimide diacid derivative | 60 | nih.gov |

| Aniline | Phthalic Anhydride | Toluene, Triethylamine | N-Phenyl-phthalimide | 93 | researchgate.net |

| Benzylamine | Succinic Anhydride | 1. 1,4-dioxane; 2. APS, DMSO, 100 °C | N-Benzylsuccinimide | 90 | researchgate.net |

Functionalization of Amino Groups for Specific Applications

The presence of two reactive amino groups in this compound allows for its functionalization to create derivatives with tailored properties for specific applications, particularly in the fields of materials science and sensor technology. The aliphatic and aromatic amino groups can be selectively or fully functionalized to introduce new chemical moieties.

One significant application is in the synthesis of conductive polymers. Poly(this compound) (PABA) can be synthesized via the chemical oxidation of the this compound monomer using an oxidant like ammonium persulfate (APS). mdpi.com This polymer can then be used to create multilayer thin films, for example, through a layer-by-layer self-assembly method with poly(sodium 4-styrenesulfonate) (PSS). mdpi.com These PABA/PSS films have been successfully employed in the development of electrochemical biosensors for detecting neurotransmitters like dopamine (B1211576). mdpi.com The pendant amino groups on the PABA backbone provide sites for interaction and can enhance the sensitivity of the sensor. doi.org

Furthermore, copolymers of this compound and aniline have been synthesized electrochemically. These copolymers possess pendant amino groups that can be derivatized through mild reactions with molecules containing carboxylate or carbonyl groups. researchgate.net This derivatization capability is crucial for creating functional materials for complex devices like biosensors. For instance, these copolymer films have been used as platforms for immobilizing enzymes such as acetylcholinesterase and glucose oxidase on graphene field-effect transistors (GFETs) for biosensing applications. conicet.gov.ar

The functionalization of surfaces is another key application. Polymeric and cellulosic materials can be modified to introduce bactericidal properties. acs.org In a related context, nanocomposites incorporating poly(this compound) have been developed for advanced biosensors. For example, a nanocomposite of PABA, two-dimensional molybdenum selenide, and graphene oxide has been used to create a dual-mode electrochemical biosensor for the simultaneous detection of cancer biomarkers. researchgate.net In these applications, the amino groups of the polymer are crucial for immobilizing biorecognition elements like antibodies and DNA probes.

The table below summarizes various functionalization strategies for aminobenzylamines and their applications.

| Starting Material | Reagent(s) | Functionalization Method | Application | Reference |

| This compound | Ammonium Persulfate | Chemical Oxidation Polymerization | Synthesis of Poly(this compound) for Dopamine Biosensor | mdpi.com |

| This compound, Aniline | - | Electrochemical Copolymerization | Derivatizable conducting polymer for biosensors | researchgate.net |

| This compound, Aniline | - | Electropolymerization on Graphene | Immobilization of enzymes for GFET biosensors | doi.orgconicet.gov.ar |

| This compound | MoSe₂, Graphene Oxide, AuNPs | Nanocomposite Formation | Dual-mode electrochemical biosensor for cancer biomarkers | researchgate.net |

| 4-Aminobenzylamine (B48907) | Fmoc-protection, then cyclization | Multistep synthesis | Synthesis of 2-aminobenzothiazole analogs | researchgate.net |

Applications of 3 Aminobenzylamine in Advanced Materials and Chemical Technologies

Role in Polymer Chemistry and Advanced Materials

3-Aminobenzylamine (3-ABA) is a versatile chemical compound with significant applications in the development of advanced materials. Its unique structure, featuring both a primary aromatic amine and a primary aliphatic amine, allows it to serve as a valuable monomer and building block in polymer chemistry.

Conducting Polymers and Nanocomposites

This compound can be polymerized to form poly(this compound) (PABA), a conducting polymer with intriguing electrochemical and optical properties. mdpi.comatlas.jp Conducting polymers, as a class of organic materials, possess the electrical and optical characteristics of metals or semiconductors while retaining the processing advantages of conventional polymers. semanticscholar.orgrsc.org PABA, as a derivative of the well-known conducting polymer polyaniline (PANI), has been a subject of research for its potential in various high-tech applications, particularly in the field of electrochemical sensors. mdpi.comsemanticscholar.org

The presence of benzylamine (B48309) groups in the PABA structure provides specific sites for interaction and adsorption, which can be leveraged for detecting certain molecules. atlas.jp For instance, thin films of PABA have been successfully prepared via electropolymerization and have shown sensitivity in the detection of catecholamines. atlas.jp

Furthermore, this compound is utilized in the fabrication of advanced nanocomposites. These materials combine the properties of the polymer with those of nanomaterials, leading to enhanced performance. nih.gov

Graphene and Carbon Nanotube (CNT) Composites: Research has demonstrated the creation of composites using poly(this compound-co-aniline) with graphene, resulting in highly sensitive field-effect transistors for detecting acetylcholine (B1216132). nih.gov Nanocomposites of PANI and its derivatives with materials like graphene oxide (GO) or CNTs can exhibit increased surface area, conductivity, and stability. mdpi.comnih.gov

Metal Selenide (B1212193) and Gold Nanoparticle Composites: In one complex application, a nanocomposite of poly(this compound), two-dimensional molybdenum selenide (MoSe2), and graphene oxide was developed as a platform for an electrochemical biosensor. researchgate.netnih.gov This sensor was further functionalized with gold nanoparticles for the simultaneous detection of multiple breast cancer biomarkers. researchgate.netnih.gov The nanocomposite provides a large surface area and good conductivity, which are crucial for the high sensitivity and efficiency of the biosensor. researchgate.netnih.gov

| Material Type | Specific Example | Key Feature/Application | Reference |

|---|---|---|---|

| Conducting Polymer | Poly(this compound) (PABA) | Used in electrochemical sensors for detecting catecholamines. | atlas.jp |

| Nanocomposite | Poly(this compound-co-aniline) / Graphene | Component in a highly sensitive field-effect transistor for acetylcholine detection. | nih.gov |

| Nanocomposite | PABA / MoSe₂ / Graphene Oxide / AuNPs | Platform for a dual-mode electrochemical biosensor for cancer biomarker detection. | researchgate.netnih.gov |

Resin Curing Agent Applications

This compound serves as an important curing agent, particularly for epoxy resins. guidechem.comchembk.comgoogle.com Curing agents are essential for transforming liquid epoxy resins into hard, durable thermosetting plastics through a process of cross-linking. The choice of curing agent significantly influences the final properties of the cured material, such as its mechanical strength, chemical resistance, and thermal stability. mdpi.comthreebond.co.jp

Amines are a major class of curing agents for epoxy resins, with the active hydrogen atoms on the amine groups reacting with the epoxy groups of the resin. threebond.co.jp this compound, being a diamine, is effective in this role. mitsuichemicals.com Its characteristics make it suitable for applications where specific performance attributes are required. It is noted for its excellent reactivity and handling properties as an epoxy curing agent. mitsuichemicals.com The use of aromatic amine curing agents, like this compound, can impart high heat resistance and good mechanical properties to the resulting resin. threebond.co.jpmitsuichemicals.com

| Amine Type | General Curing Conditions | Key Properties of Cured Resin | Reference |

|---|---|---|---|

| Aliphatic Amines | Room Temperature | Fast cure, high heat generation, good mechanical properties. | threebond.co.jp |

| Aromatic Amines (e.g., this compound) | Often requires thermal curing | Excellent heat resistance, chemical resistance, and mechanical properties. | threebond.co.jpmitsuichemicals.com |

| Cycloaliphatic Amines | Ambient or elevated temperatures | Good color stability, good adhesion, and chemical resistance. | mitsuichemicals.com |

Intermediates in Pharmaceutical and Agrochemical Synthesis

The chemical reactivity of this compound's two distinct amino groups makes it a valuable intermediate in the synthesis of a variety of complex organic molecules, including those with applications in the pharmaceutical and agrochemical industries. guidechem.comgoogle.comnbinno.com

Precursor for Pharmaceutical Intermediates

This compound is widely cited as a building block or intermediate in the synthesis of pharmaceuticals. guidechem.comnbinno.comcphi-online.com Its structure is a useful scaffold for constructing more complex molecules that may possess biological activity. It is used in the creation of intermediates for a range of products, including potential antibiotics and anticancer agents. nbinno.com The dihydrochloride (B599025) salt of this compound is also noted as a precursor for other chemical derivatives used in pharmaceutical synthesis. vulcanchem.com

Synthesis of Dihydroquinazolines and Related Nitrogen Heterocycles

A significant application of aminobenzylamines is in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules. One such class of compounds is dihydroquinazolines. diva-portal.org

Research has shown that o-aminobenzylamine (an isomer of this compound) can react with various aldehydes in a tandem reaction to produce diversely substituted quinazolines and 3,4-dihydroquinazolines. organic-chemistry.orgsnu.edu.inresearchgate.netthieme-connect.com This type of reaction, known as a heterocyclization, is a fundamental strategy in medicinal chemistry. diva-portal.org The process typically involves the formation of an initial imine between the aldehyde and one of the amine groups, followed by an intramolecular cyclization and subsequent oxidation or rearrangement to form the stable heterocyclic ring system. For example, using o-iodoxybenzoic acid (IBX) as a mediator, o-aminobenzylamine reacts with aldehydes to give yields of these heterocycles ranging from 70% to 95%. snu.edu.inresearchgate.netthieme-connect.com This established synthetic pathway highlights the utility of the aminobenzylamine structure in creating complex heterocyclic frameworks. diva-portal.org

| Reactants | Key Reagent/Catalyst | Product | General Yield | Reference |

|---|---|---|---|---|

| o-Aminobenzylamine and Aldehydes | o-Iodoxybenzoic acid (IBX) | Quinazolines and 3,4-Dihydroquinazolines | 70-95% | snu.edu.inresearchgate.netthieme-connect.com |

Intermediate for Agrochemicals

In addition to pharmaceuticals, this compound is an important intermediate for the production of agrochemicals. google.comchemball.com Its applications include use in agrochemical formulations and as a raw material for pesticides. google.comnbinno.com The synthesis of certain pesticides, such as the insecticide diazinon, can involve intermediates derived from compounds like this compound. cphi-online.com This highlights the compound's role in producing materials for crop protection and management. chemball.com

Applications in Biosensing Technologies

The polymer form of this compound, poly(this compound) (PABA), is a conductive polymer that has garnered significant attention in the field of biosensing. Its electroactive nature and the presence of functional amine groups make it an excellent material for immobilizing biorecognition elements and transducing biological events into measurable electrical signals.

The accurate and selective detection of neurotransmitters like dopamine (B1211576) (DA) is crucial for diagnosing and managing neurological diseases such as Parkinson's disease. researchgate.net Poly(this compound) has been successfully utilized in the fabrication of electrochemical biosensors for this purpose. researchgate.netfrontiersin.orgbeilstein-journals.orgmdpi.compreprints.org

In one approach, a multilayer thin film of poly(this compound)/poly(sodium 4-styrenesulfonate) (PABA/PSS) is created on an electrode surface using a layer-by-layer (LBL) self-assembly method. researchgate.netfrontiersin.org The PABA is first synthesized through the chemical oxidation of the this compound monomer. researchgate.netfrontiersin.org This PABA/PSS film serves as the sensing layer. The resulting biosensor demonstrates good electroactivity and sensitivity for detecting dopamine in neutral solutions. researchgate.net Research has shown that these sensors can achieve a low detection limit and maintain long-term stability and reproducibility. researchgate.netfrontiersin.org

Another strategy involves creating electrospun nanofibers from composites of PABA and functionalized multi-walled carbon nanotubes (f-CNTs). mdpi.com These PABA/f-CNTs composite nanofibers are deposited on an electrode surface to create a label-free electrochemical dopamine biosensor. mdpi.commdpi.com This architecture leverages the high surface area of the nanofibers and the excellent conductivity of the carbon nanotubes to enhance detection performance. mdpi.com These sensors have demonstrated high sensitivity and selectivity, capable of detecting dopamine even in the presence of common interfering substances such as ascorbic acid, uric acid, and glucose. researchgate.netmdpi.com

Table 1: Performance of this compound-Based Dopamine Biosensors

| Biosensor Configuration | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity | Source(s) |

|---|---|---|---|---|---|

| PABA/PSS Multilayer Film | Dopamine | 0.1–1.0 µM | 0.0628 µM | 6.922 nA·cm⁻²·µM⁻¹ | researchgate.netfrontiersin.org |

| PABA/f-CNTs Electrospun Nanofibers | Dopamine | 50–500 nM | 0.1554 µM | 7.27 µA·cm⁻²·µM⁻¹ | mdpi.com |

This compound is a key component in advanced biosensors for the early detection of cancer biomarkers. Researchers have developed a dual-mode electrochemical biosensor capable of simultaneously detecting two distinct types of breast cancer biomarkers: Cancer Antigen 15-3 (CA 15-3), a protein biomarker, and microRNA-21 (miRNA-21), a genetic biomarker. researchgate.netnih.govcsic.es

The sensor is constructed on a screen-printed carbon electrode that is modified with a sophisticated nanocomposite. researchgate.netnih.govcsic.essciopen.com This nanocomposite consists of poly(this compound), two-dimensional (2D) molybdenum selenide (MoSe2), and graphene oxide (GO). researchgate.netnih.govcsic.escase.edu The high surface-to-volume ratio and good conductivity of this nanocomposite allow for the efficient immobilization of a large number of biorecognition molecules—specifically, anti-CA 15-3 antibodies and capture DNA probes for miRNA-21. researchgate.netcsic.es

This label-free biosensor demonstrates excellent selectivity and high sensitivity for both targets. researchgate.netcsic.es The ability to detect both a protein and a microRNA biomarker on a single platform represents a significant advancement for point-of-care diagnostic applications. nih.gov

Table 2: Detection Limits of a PABA-Nanocomposite Biosensor for Cancer Biomarkers

| Biomarker | Analyte Type | Limit of Detection (LOD) | Source(s) |

|---|---|---|---|

| Cancer Antigen 15-3 (CA 15-3) | Protein | 0.14 U mL⁻¹ | researchgate.netnih.govcsic.es |

| microRNA-21 (miRNA-21) | Genetic | 1.2 fM | researchgate.netnih.govcsic.es |

Electrochemical Biosensors for Neurotransmitters (e.g., Dopamine, Catecholamines)

Catalysis and Electrocatalysis Applications

The electroactive properties of polymers derived from this compound extend to the field of catalysis, particularly in the development of metal-free catalysts for energy applications.

The oxygen reduction reaction (ORR) is a critical process in fuel cells, but it typically requires expensive precious metal catalysts like platinum. frontiersin.orgbeilstein-journals.org Developing efficient, low-cost, metal-free catalysts is a major research goal. frontiersin.org Conducting polymers are promising candidates for this application. csic.es Specifically, a copolymer of this compound and aniline (B41778), known as P(ABA-ANI), has been shown to function as a metal-free electrocatalyst that mediates the oxygen reduction reaction in neutral solutions. researchgate.net The catalytic activity arises from the unique electronic structure of the conducting polymer, which can activate chemisorbed oxygen molecules, making them easier to reduce at the polymer surface. csic.es

The performance of polymer-based catalysts can be significantly enhanced through various doping strategies. mdpi.com For nitrogen-containing polymers like poly(this compound), the protonated amino groups on the polymer backbone can induce a "self-doping" effect, which improves electroactivity, especially in neutral solutions. researchgate.net

Metal-Free Catalysts in Oxygen Electrodes for Fuel Cells

Dye Intermediates and Related Applications

Beyond its use in high-tech applications, this compound serves as an important chemical intermediate in the synthesis of organic dyes. researchgate.netrsc.orgmdpi.com Its aromatic structure and reactive amine groups make it a suitable precursor for creating a variety of dye molecules. It is also used as an intermediate in the pharmaceutical industry. researchgate.netmdpi.com

Theoretical and Computational Studies of 3 Aminobenzylamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying molecular systems, balancing computational cost with accuracy. It is used to calculate electronic structure, optimized geometries, reaction energies, and other properties of 3-aminobenzylamine and its derivatives. researchgate.netrevistabionatura.com Common approaches involve using hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p), to model the behavior of these molecules accurately. researchgate.netconicet.gov.aracs.org

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound, helping to elucidate plausible mechanisms. For instance, in the synthesis of heterocyclic compounds like quinazolines from aminobenzylamine precursors, DFT can be used to model the entire reaction pathway. sci-hub.seresearchgate.net This includes identifying and calculating the energies of reactants, transition states (TS), intermediates, and products. sci-hub.se

A proposed mechanism for the formation of dihydroquinazolines from the related 2-aminobenzylamine involves an initial condensation with an aldehyde, followed by cyclization. researchgate.netmdpi.com DFT studies on analogous reactions have identified key steps such as oxidative addition, ligand substitution, metathesis, and reductive elimination. sci-hub.se Computational analysis can compare different potential pathways, such as a coordinated pathway versus a 'ligandless' one, to determine which is kinetically more favorable by identifying the highest energy barrier in each route. sci-hub.se In the synthesis of quinazoline (B50416) derivatives, a nitrilium cation has been proposed as a key intermediate whose stability and reactivity can be assessed using computational methods. researchgate.net

Table 1: Common DFT Functionals and Basis Sets in Mechanistic Studies

| Functional | Basis Set | Application Context | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | General geometry optimization and vibrational frequencies | researchgate.net |

| B3LYP | 6-311++G(d,p) | High-accuracy energy calculations for tautomeric stability | conicet.gov.ar |

| B3LYP | LANL2DZ | Used for metal complexes involving Schiff bases | revistabionatura.com |

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical aspect of the chemistry of molecules with multiple functional groups like this compound. DFT calculations are a primary tool for predicting the relative stabilities of different tautomeric forms. conicet.gov.arresearchgate.net For this compound, potential tautomerism could involve the migration of a proton between the amino and aminomethyl groups, leading to imine forms, although the aromatic amine form is overwhelmingly stable.

Computational studies on related molecules, such as nitroanilines and Schiff bases, demonstrate the methodology. conicet.gov.arsctce.ac.in The process involves:

Generating all possible tautomeric structures. mdpi.com

Performing geometry optimization for each tautomer using a selected DFT functional and basis set to find the lowest energy conformation. conicet.gov.ar

Calculating the relative energies (ΔE) and Gibbs free energies (ΔG) to determine their populations at equilibrium.

Studies on similar systems have shown that the choice of DFT functional and the inclusion of solvent effects (often using models like the Polarizable Continuum Model, PCM) are crucial for obtaining results that match experimental observations. conicet.gov.arsctce.ac.in For example, in some Schiff bases, the enol-imine tautomer is more stable in the gas phase and non-polar solvents, while the keto-amine form can be favored in polar, protic solvents due to specific hydrogen bonding interactions. sctce.ac.in

DFT calculations can model the interaction of this compound with various surfaces, which is relevant for applications in catalysis, materials science, and biosensing. acs.orgresearchgate.net For instance, poly(this compound) has been used to create thin films for electrochemical biosensors. mdpi.com DFT can be employed to study the adsorption of the monomer or polymer on an electrode surface (e.g., fluorine-doped tin oxide). mdpi.com These calculations provide insights into the adsorption energy, optimal binding geometry, and the nature of the surface-molecule interaction (physisorption vs. chemisorption).

Furthermore, DFT is used to calculate reactivity descriptors derived from frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgrevistabionatura.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. acs.org For a derivative of this compound, N-(4-aminobenzyl)-2-(3-methyl-2-selenoxo-2,3-dihydro-1H-imidazol-1-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.14 eV and -0.02 eV, respectively, resulting in an energy gap of 5.12 eV, indicating high stability. acs.org

Studies on Tautomerization Processes

Molecular Modeling and Simulations

Beyond static DFT calculations, molecular modeling and simulations are used to explore the conformational landscape and dynamic behavior of this compound derivatives. Conformational analysis is crucial because the three-dimensional shape of a molecule dictates its interaction with biological targets.

For a series of N⁶-benzyladenosine derivatives, which incorporate the 3-aminobenzyl moiety, computational tools like SYBYL and MOPAC were used for conformational studies. nih.gov The methodology involved a systematic search of the rotatable bonds to generate thousands of possible conformers. nih.gov Each of these conformers was then subjected to energy minimization using force fields (e.g., TRIPOS) and semi-empirical methods (e.g., MOPAC) to identify a set of low-energy structures. nih.gov This approach helps in identifying the bioactive conformation, which is the specific 3D arrangement a molecule adopts when it binds to its receptor.

Molecular dynamics (MD) simulations can further extend this analysis by simulating the movement of the molecule and its environment (e.g., water, ions, or a protein binding pocket) over time. This provides a more realistic picture of the molecule's flexibility and intermolecular interactions.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. This compound is a versatile scaffold used in the synthesis of various biologically active compounds, and SAR studies have been crucial in optimizing their potency and selectivity. nih.govnih.govnih.gov

A prominent example is the development of selective agonists for the A₃ adenosine (B11128) receptor. nih.gov In a series of N⁶-benzyladenosine-5'-N-alkyluronamides, the N⁶-benzyl group was derived from precursors like this compound. SAR studies revealed that substitution at the 3-position of this benzyl (B1604629) ring generally increased binding affinity for the A₃ receptor. nih.gov A comparative molecular field analysis (CoMFA), a 3D-QSAR technique, showed that steric bulk at the 3-position was favorable for high affinity, whereas bulk at other positions on the benzyl ring was detrimental. nih.gov

In another study focusing on covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14), replacing an aminobenzamide group with a this compound moiety dramatically increased the inhibitory potency. nih.gov This highlights the importance of the aminomethyl linker in achieving optimal interactions with the target kinase. The study also confirmed a strong preference for the 1,3-regiochemistry of the aminobenzylamine. nih.gov

SAR studies on guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives of this compound have identified compounds with potent antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. nih.govmdpi.com The position and nature of substituents on the benzyl ring were found to be critical for activity. nih.govmdpi.com

Table 2: Summary of SAR Findings for this compound Derivatives

| Derivative Class | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| N⁶-Benzyladenosine Analogs | A₃ Adenosine Receptor Agonist | Bulk at the 3-position of the benzyl ring is conducive to high affinity. | nih.gov |

| 4-Amino-1H-pyrazoles | CDK14 Inhibition | Replacing an aminobenzamide with a this compound linker dramatically increased potency. | nih.gov |

| Guanidine Derivatives | Antimicrobial (S. aureus, E. coli) | A 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency. | nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) models further formalize these relationships by correlating physicochemical or structural descriptors with biological activity. nih.govnih.govfrontiersin.org QSAR studies on related inhibitors have shown that properties like hydrophobicity, molar refractivity, and aromaticity are often key determinants of inhibitory activity. nih.gov

Biological and Biomedical Research Involving 3 Aminobenzylamine

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 3-aminobenzylamine is a key starting material for the synthesis of complex molecules with potential pharmaceutical applications. nih.govbath.ac.ukamazon.com Its derivatives have been investigated for their roles as receptor agonists and antagonists and as core structures in biologically active heterocyclic compounds.

Synthesis of Pharmaceutically Active Derivatives

The primary amino group and the benzylic amino group of this compound offer reactive sites for various chemical modifications, leading to the creation of a wide array of derivatives. nih.gov For instance, it has been used in the synthesis of guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives. mdpi.com One study reported the synthesis of Boc-protected aminobenzyl guanidine derivatives by reacting this compound with S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea. mdpi.com This process highlights the utility of this compound as a scaffold for generating libraries of compounds for biological screening.

Furthermore, this compound can be used as a precursor in the synthesis of various heterocyclic compounds, which are integral to many drug discovery programs. frontiersin.org Its role as a versatile amine allows for its incorporation into different ring systems, thereby generating novel chemical entities with the potential for therapeutic activity. It can also be utilized in the synthesis of amikacin, penicillin, cephalosporin, fluorouracil, and various penicillin derivatives through silylation. cphi-online.com

Development of Adenosine (B11128) Receptor Agonists and Antagonists

The adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors that play crucial roles in various physiological processes and are significant targets for drug development. wikipedia.org this compound has been instrumental in developing ligands for these receptors.

Specifically, N⁶-benzyladenosine-5'-uronamide derivatives have been identified as moderately selective A3 adenosine receptor agonists. nih.gov The synthesis of these compounds often involves the reaction of an appropriate purine (B94841) derivative with a substituted benzylamine (B48309), such as this compound. For example, the intermediate 2',3'-isopropylidene-6-chloropurine-5'-methyluronamide can be reacted with this compound to yield a key precursor for further derivatization. nih.gov This precursor can then be condensed with various amino acids to explore the steric and hydrophobic limitations of the N⁶-benzyl binding pocket of the A3 receptor. nih.gov

Research has shown that substitutions on the benzyl (B1604629) ring of these adenosine derivatives significantly influence their affinity and selectivity for the A3 receptor. nih.govnih.gov A comparative molecular field analysis (CoMFA) indicated that steric bulk at the 3-position of the benzyl ring, a position directly influenced by the use of this compound, is conducive to high affinity at A3 receptors. nih.gov This has led to the development of potent A3 agonists like N⁶-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA), which demonstrates significant selectivity for the A3 receptor over A1 and A2A receptors. nih.govgoogle.com Conversely, derivatives of 2',3'-dideoxy-N6-cyclohexyladenosine, which lack the 2' and 3' hydroxy groups, have been shown to act as antagonists at A1 adenosine receptors. d-nb.info Recent studies have also focused on developing selective antagonists for the A1 and A3 receptors, as well as dual antagonists for various combinations of adenosine receptors. diva-portal.orgmdpi.commdpi.com

Quinazoline (B50416) and Quinazolinone Derivatives with Biological Potential

Quinazoline and quinazolinone scaffolds are present in numerous biologically active compounds and approved drugs. openmedicinalchemistryjournal.comnveo.orgnih.govresearchgate.netscispace.comnih.gov These heterocyclic systems exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. openmedicinalchemistryjournal.comnih.govresearchgate.net

This compound can serve as a precursor for the synthesis of certain quinazoline derivatives. acs.org For example, 2-aminobenzylamine can be reacted with other molecules to form the core quinazoline structure. nveo.orgbohrium.com The resulting quinazoline derivatives have been evaluated for various biological activities. For instance, some quinazoline derivatives have shown potential as antimicrobial agents, highlighting the importance of this structural motif in the development of new anti-infective therapies. nih.govresearchgate.net The versatility of the quinazoline ring system allows for the introduction of various substituents, leading to a broad range of biological effects. openmedicinalchemistryjournal.comnih.gov

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. nih.govnih.govnih.govresearchgate.netmdpi.com Derivatives of this compound have been explored for their potential to address this challenge.

Evaluation of this compound Derivatives as Antimicrobial Agents

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects. nih.govresearchgate.net Derivatives of this compound have been used to synthesize Schiff bases with potential antimicrobial properties. researchgate.netdergipark.org.tr

In one study, a series of Schiff bases derived from cinnamaldehyde (B126680) and various aniline (B41778) derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov While this particular study did not explicitly use this compound, it demonstrates the principle that modifying the amine component can lead to potent antimicrobial compounds. nih.gov Another study investigated the antimicrobial activity of 3-aminopyrazine-2-carboxamide (B1665363) derivatives, finding that phenyl and alkyl derivatives exhibited antibacterial activity. nih.gov

A separate investigation synthesized a series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives and tested their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com Several of these compounds showed potent inhibitory activity, with minimum inhibitory concentration (MIC) values in the low µg/mL range. mdpi.com For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative of guanidine displayed a MIC of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com

| Compound Type | Derivative | Organism | Activity (MIC) | Reference |

|---|---|---|---|---|

| Guanidine Derivative | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | S. aureus | 0.5 µg/mL | mdpi.com |

| Guanidine Derivative | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy | E. coli | 1 µg/mL | mdpi.com |

| Aminoguanidine Hydrazone Derivative | 3-(4-trifluoromethyl)-benzyloxy | S. aureus | 1 µg/mL | mdpi.com |

| Aminoguanidine Hydrazone Derivative | 3-(4-trifluoromethyl)-benzyloxy | E. coli | 16 µg/mL | mdpi.com |

| Aminoguanidine Hydrazone Derivative | General | S. aureus | 4 µg/mL | mdpi.com |

| Aminoguanidine Hydrazone Derivative | General | E. coli | 4 µg/mL | mdpi.com |

Neuroscience Research: Role in Neurotransmitter Detection

Neurotransmitters are essential chemical messengers in the nervous system, and their accurate detection is crucial for understanding brain function and diagnosing neurological disorders. mdpi.comxiahepublishing.com this compound has been utilized in the development of biosensors for the detection of key neurotransmitters, particularly dopamine (B1211576). mdpi.comnih.govresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

An electrochemical dopamine biosensor was developed using a multilayer thin film of poly(this compound) (PABA) and poly(sodium 4-styrenesulfonate) (PSS). mdpi.comresearchgate.net The PABA was synthesized through the chemical oxidation of the this compound monomer. mdpi.com This biosensor demonstrated good sensitivity for dopamine detection with a low detection limit of 0.0628 µM and a linear range of 0.1–1.0 µM. mdpi.com Importantly, the sensor showed good selectivity for dopamine in the presence of common interferents such as ascorbic acid, uric acid, and glucose. mdpi.com The development of such a biosensor is significant for the early diagnosis and prevention of neurological diseases associated with abnormal dopamine concentrations. mdpi.comresearchgate.net

Surface Functionalization for Biomedical Applications

This compound (ABA) serves as a critical monomer for the synthesis of poly(this compound) (PABA), a conductive polymer that has garnered significant attention for surface functionalization in the biomedical field. mdpi.comresearchgate.net PABA, a derivative of the well-known conducting polymer polyaniline (PANI), possesses unique properties that make it suitable for creating biocompatible and electroactive interfaces. nih.govnih.gov Its primary application in this domain is the development of sophisticated electrochemical biosensors designed for the sensitive and selective detection of various biological molecules. mdpi.comresearchgate.netunlp.edu.ar The functionalization process typically involves the deposition of PABA, either alone or as part of a composite material, onto electrode surfaces to enhance their performance and create a suitable environment for immobilizing biological recognition elements. nih.govmdpi.com

The inherent amine groups in the PABA structure are particularly advantageous for biomedical applications. nih.govmdpi.com These groups provide reactive sites for the covalent attachment or electrostatic interaction with biomolecules such as enzymes and antibodies, ensuring their stable immobilization on the sensor surface. nih.govup.ac.za This stable attachment is crucial for the reliability and reusability of the biosensor. Furthermore, the polymer's conductivity facilitates efficient electron transfer between the immobilized biomolecule and the electrode, a key process in electrochemical sensing. up.ac.za

Research has focused on creating PABA-based composite materials to further augment the properties of the functionalized surface. By combining PABA with materials like functionalized multi-walled carbon nanotubes (f-CNTs), graphene oxide (GO), and molybdenum selenide (B1212193) (MoSe2), researchers can create nanocomposites with high surface-to-volume ratios, excellent conductivity, and enhanced catalytic activity. nih.govresearchgate.netdoaj.org These advanced materials form the foundation for a new generation of biosensors with improved sensitivity and lower detection limits. nih.govresearchgate.net

One common technique for surface modification is the layer-by-layer (LBL) self-assembly method, where thin films of PABA are deposited alternately with a counter-polyelectrolyte, such as poly(sodium 4-styrenesulfonate) (PSS). mdpi.comresearchgate.net This method allows for precise control over the film thickness and architecture. mdpi.com Another approach is electrospinning, which is used to fabricate nanofibrous composite films of PABA and other materials like f-CNTs, creating a porous, high-surface-area scaffold for biosensor construction. nih.govdoaj.orgresearchgate.net

These PABA-functionalized surfaces have been successfully employed in the development of biosensors for a range of important analytes:

Dopamine: PABA-based films have been used to create electrochemical biosensors for dopamine, a critical neurotransmitter. mdpi.comresearchgate.netnih.gov These sensors are vital for the early diagnosis of neurological diseases associated with abnormal dopamine levels. mdpi.com

Cancer Biomarkers: Nanocomposites containing PABA have been engineered to simultaneously detect multiple breast cancer biomarkers, such as cancer antigen 15-3 (CA 15-3) and microRNA-21. researchgate.net The high surface area and conductivity of the nanocomposite allow for the high-density immobilization of antibodies and DNA probes, leading to efficient detection. researchgate.net

Glucose: Electrospun composite films of PABA and f-CNTs have been fabricated for use in electrochemical glucose biosensors. doaj.org These sensors are important for monitoring glucose levels in individuals with diabetes. doaj.org

The research demonstrates the versatility of this compound, through its polymer PABA, as a tool for surface functionalization. The resulting modified surfaces exhibit enhanced electrochemical properties and provide a stable platform for creating highly sensitive and selective biomedical devices. nih.govdoaj.org

Detailed Research Findings

| Biosensor Composition | Analyte Detected | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Poly(this compound)/Poly(sodium 4-styrenesulfonate) (PABA/PSS) on FTO | Dopamine | Cyclic Voltammetry (CV) & Amperometry | Not Specified | Low Limit of Detection | mdpi.com |

| PABA/f-CNTs Electrospun Nanofibers | Dopamine | Differential Pulse Voltammetry (DPV) | 50–500 nM | 0.1554 µM | nih.gov |

| PANI/f-CNTs Electrospun Nanofibers | Dopamine | Differential Pulse Voltammetry (DPV) | 50–500 nM | 0.0974 µM | nih.gov |

| PABA/f-CNTs Composite Film on Screen-Printed Electrode | Glucose | Amperometry | 0.56–2.8 mM | 0.067 mM | doaj.org |

| PABA/MoSe2/Graphene Oxide Nanocomposite with AuNPs | Cancer Antigen 15-3 (CA 15-3) | Electrochemical | Not Specified | 0.14 U mL⁻¹ | researchgate.net |

| PABA/MoSe2/Graphene Oxide Nanocomposite with AuNPs | microRNA-21 | Electrochemical | Not Specified | 1.2 fM | researchgate.net |

Future Perspectives and Emerging Research Areas

Integration of 3-Aminobenzylamine in Supramolecular Assemblies

The distinct reactivity of the two amine groups in this compound makes it an attractive component for the rational design of complex supramolecular structures. Researchers are increasingly leveraging its structural properties to build macrocycles and other large, well-defined assemblies through reactions like Schiff base condensation.

Schiff bases, formed by the reaction of an amine with an aldehyde or ketone, are fundamental to supramolecular chemistry due to their role in forming metal complexes and hydrogen-bonded networks. mdpi.commdpi.com The condensation of 3-ABA with various aldehydes can produce unsymmetrical Schiff base ligands. These ligands, featuring both N- and O-donor atoms, can coordinate with metal ions to form mono- or polynuclear complexes. mdpi.comresearchgate.net For example, a Schiff base derived from 2-aminobenzylamine (an isomer of 3-ABA) and 3-ethoxysalicylaldehyde (B1293910) was used to create mononuclear Cu(II) and Ni(II) complexes and a dinuclear Zn(II) complex. mdpi.com The specific geometry of 3-ABA allows for the creation of unique pockets and cavities within these assemblies, suitable for host-guest chemistry and molecular recognition.

Furthermore, this compound has been investigated as a spacer unit in the construction of larger supramolecular frameworks. In one study, its isomer 4-aminobenzylamine (B48907) was used as a spacer to link 1,3,5-triazine (B166579) rings, which are known for their ability to form extensive intermolecular hydrogen bonds. chim.it This approach, often carried out using efficient and green methods like microwave irradiation, yields large, symmetrical, and unsymmetrical molecules with defined optoelectronic and electrochemical properties. chim.it The use of 3-ABA in similar designs could lead to new supramolecular polymers and materials with tailored functions. The synthesis of macrocyclic tetraamido ligands, which can be achieved through multi-step reactions involving diamines like 3-ABA, represents another promising direction. google.comgoogle.com These macrocycles form robust chelate complexes with transition metals, which are of interest in catalysis and materials science. google.com

Advancements in Biosensor Design and Application

In the field of medical diagnostics and environmental monitoring, there is a continuous demand for sensitive, selective, and stable biosensors. This compound is emerging as a key component in the fabrication of advanced biosensing platforms, particularly in the development of electrochemical and fluorescent sensors.